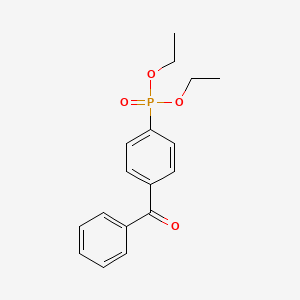

Diethyl (4-benzoylphenyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl (4-benzoylphenyl)phosphonate is an organophosphorus compound with the molecular formula C17H19O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid diethyl ester group attached to a benzoyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-benzoylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-benzoylphenyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired phosphonate ester .

Another method involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand, providing an efficient route to benzylphosphonate diesters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-benzoylphenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Phosphonic acids or phosphonates.

Reduction: Benzyl-substituted phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl (4-benzoylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate ester group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Diethyl benzylphosphonate

- Diethyl phenylphosphonate

- Diethyl (4-methylbenzyl)phosphonate

Uniqueness

Diethyl (4-benzoylphenyl)phosphonate is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential as a versatile reagent in organic synthesis .

Biological Activity

Diethyl (4-benzoylphenyl)phosphonate is an organophosphorus compound that has garnered attention due to its biological activity, particularly in the context of antimicrobial and cytotoxic effects. This article synthesizes the available research findings, highlighting its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound features a phosphonate group attached to a benzoylphenyl moiety. The synthesis of this compound typically involves the reaction of benzoyl chloride with diethyl phosphite in the presence of a base, leading to the formation of the desired phosphonate ester.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluating various diethyl benzylphosphonate derivatives found that compounds similar to this compound showed substantial inhibitory effects against multiple strains of Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that these compounds possess potent antibacterial activity, with variations based on the substituents on the phenyl ring .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| This compound | E. coli K12 | 0.02 | 1.2 |

| Diethyl benzylphosphonate | E. coli R3 | 0.0015 | 0.09 |

| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | E. coli R4 | 0.0015 | 0.09 |

Cytotoxic Effects

The cytotoxicity of this compound has also been explored in various cell lines. In particular, studies have shown that this compound induces oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism involves the generation of reactive oxygen species (ROS), which compromise bacterial DNA integrity and functionality .

Case Study: DNA Damage Assessment

In a study assessing the impact of diethyl phosphonates on bacterial DNA, it was observed that treatment resulted in alterations to DNA topology and increased oxidative damage. Approximately 3.5% oxidative damage was noted after exposure to these compounds, indicating their potential as effective agents against bacterial infections through mechanisms involving DNA disruption .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lipoprotein lipase activity, which is crucial for lipid metabolism.

- Induction of Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis in susceptible cells.

- Disruption of Membrane Integrity : The interaction with bacterial membranes may alter permeability and lead to cell lysis.

Potential Applications

Given its biological activity, this compound holds promise for development as an antimicrobial agent. Its ability to induce cytotoxic effects on bacteria suggests potential use in treating infections resistant to conventional antibiotics.

Properties

IUPAC Name |

(4-diethoxyphosphorylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19O4P/c1-3-20-22(19,21-4-2)16-12-10-15(11-13-16)17(18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOIPLCPPKSKSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721152 |

Source

|

| Record name | Diethyl (4-benzoylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103384-72-1 |

Source

|

| Record name | Diethyl (4-benzoylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.